![molecular formula C17H12N2O6S B12902810 3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione CAS No. 35053-67-9](/img/structure/B12902810.png)
3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]isoxazole core, which is a fused ring system combining a pyrrole and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate typically involves a multi-step process:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This can be achieved through a [3+2] cycloaddition reaction between 2H-azirines and maleimides in the presence of an organic photocatalyst under visible light. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance.
Introduction of the Benzenesulfonate Group: The benzenesulfonate group can be introduced via sulfonation reactions, where the pyrrolo[3,4-d]isoxazole core is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its heterocyclic core can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfonate groups.
Mecanismo De Acción
The mechanism of action of 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate involves its interaction with specific molecular targets. The benzenesulfonate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolo[3,4-d]isoxazole core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dioxo-5-phenyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole: This compound lacks the benzenesulfonate group but shares the pyrrolo[3,4-d]isoxazole core.
1,3,5-Triaryl-4,6-dioxo-pyrrolo[3,4-d]-7,8-dihydropyrzoles: These compounds have a similar core structure but differ in their substituents and biological activities.
Uniqueness
The presence of the benzenesulfonate group in 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate distinguishes it from other similar compounds. This group can enhance the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications.
Propiedades
Número CAS |
35053-67-9 |
|---|---|
Fórmula molecular |
C17H12N2O6S |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(4,6-dioxo-3-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazol-5-yl) benzenesulfonate |
InChI |
InChI=1S/C17H12N2O6S/c20-16-13-14(11-7-3-1-4-8-11)18-24-15(13)17(21)19(16)25-26(22,23)12-9-5-2-6-10-12/h1-10,13,15H |
Clave InChI |
NNCGXINEJPMKGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC3C2C(=O)N(C3=O)OS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


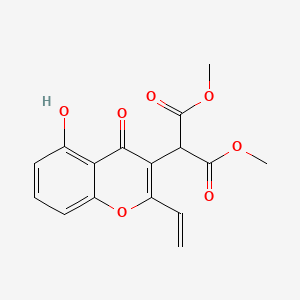
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

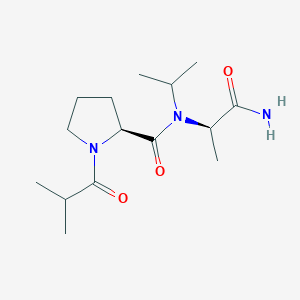
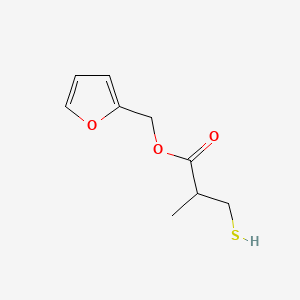

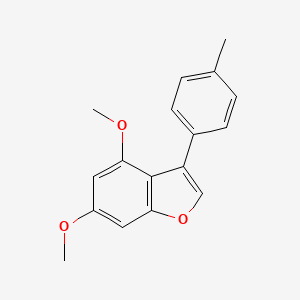
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
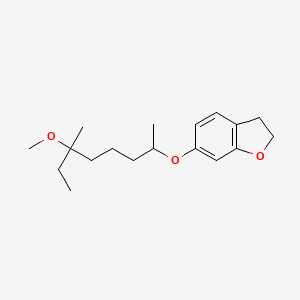
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
